molecular formula C9H14BF3O3S B3068559 9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate CAS No. 62731-43-5

9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate

Cat. No. B3068559
CAS RN: 62731-43-5
M. Wt: 270.08 g/mol
InChI Key: NXHUKDCGEGEZCX-UHFFFAOYSA-N
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Description

9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate, often referred to as 9-BBN, is an organoborane compound . This colorless solid is used in organic chemistry as a hydroboration reagent . The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .


Synthesis Analysis

The commercial 9-borabicyclo[3.3.1]nonane dimer is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane . Stoichiometric reactions, kinetic studies, and DFT calculations have allowed us to propose a plausible mechanism involving a heterocyclic amidinate intermediate .


Molecular Structure Analysis

The molecular formula of this compound is C9H14BF3O3S . Its molecular weight is 270.08 g/mol . The SMILES string representation of the molecule is B1(C2CCCC1CCC2)OS(=O)(=O)C(F)(F)F .


Chemical Reactions Analysis

This compound is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane . Stoichiometric reactions, kinetic studies, and DFT calculations have allowed us to propose a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .


Physical And Chemical Properties Analysis

This compound has a density of 0.7330 g/mL . It is extremely flammable and reacts with water . The compound has a flash point of -40°C .

Scientific Research Applications

Synthesis of Nanoparticles

9-Borabicyclo[3.3.1]nonane (9-BBN) is utilized as a reducing agent in the synthesis of gold nanoparticles (AuNPs), demonstrating the production of nanoparticles with an average size of 3.3 nm. This method has also been applied to synthesize nanoparticles of silver, palladium, and platinum, showcasing the versatility of 9-BBN in nanoparticle fabrication (Sardar & Shumaker-Parry, 2009).

Organometallic Reagent Synthesis

9-BBN is involved in the synthesis of ω-alkynylorganometallic reagents, illustrating its role in creating complex organoborane structures. The isomerization and subsequent reactions of these organoborane compounds highlight the chemical versatility of 9-BBN in organometallic chemistry (Brown & Negishi, 1977).

Catalyst in Chemical Reactions

9-BBN acts as a metal-free catalyst in the hydroboration of carbodiimides, demonstrating its efficiency and versatility in catalysis. This example of 9-BBN usage emphasizes its role in facilitating and influencing various chemical reactions (Ramos et al., 2019).

Directed Cross-Aldol Reactions

9-BBN derivatives are used in directed cross-aldol reactions between different carbonyl compounds. This showcases 9-BBN's utility in facilitating specific and controlled chemical synthesis, contributing to the development of more efficient synthetic pathways (Inoue, Uchimaru, & Mukaiyama, 1977).

Preparation of Organoboron Sulfides

9-BBN reacts with sulfur to yield organoboron sulfides, illustrating its application in the synthesis of sulfur-containing compounds. This highlights 9-BBN's utility in creating compounds with potential applications in various chemical industries (Köster & Seidel, 1988).

Aminoboration of Isocyanates

9-BBN reacts with amines to form B-amino-9-BBN derivatives, which are then reactive towards isocyanates. This process illustrates the compound's role in the aminoboration of isocyanates, contributing to the development of complex organic structures (Singaram, 1992).

Substitution and Exchange Reactions

9-BBN and its derivatives undergo various substitution and exchange reactions. The ability to easily modify 9-BBN derivatives expands its applications in the synthesis and transformation of organoboranes, showcasing its adaptability in chemical reactions (Brown & Kulkarni, 1979).

Ether Cleavage

B-bromo-9-borabicyclo[3.3.1]nonane, a derivative of 9-BBN, is used for the cleavage of ethers. This application demonstrates 9-BBN's utility in organic synthesis, particularly in selective bond-breaking processes (Bhatt, 1978).

Facilitating Unusual Chemical Reactions

9-BBN induces unexpected products in reactions with alkynylstannanes. The formation of new compounds through these reactions highlights the unique chemical behavior and potential of 9-BBN in organoborane chemistry (Wrackmeyer & Bihlmayer, 1981).

Thioboration of Terminal Alkynes

9-BBN derivatives are used in the palladium-catalyzed thioboration of terminal alkynes. This process showcases the compound's role in the stereoselective synthesis of vinyl sulfides, highlighting its importance in the creation of sulfur-containing organic molecules (Ishiyama et al., 1993).

Mechanism of Action

Target of Action

9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate, also known as 9-BBN triflate, is primarily used as a hydroborating agent . It targets carbonyl compounds and alkynes , facilitating their conversion into organoboranes .

Mode of Action

9-BBN triflate acts as a Lewis acid , interacting with its targets through a process known as hydroboration . This involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond . The compound exists as a hydride-bridged dimer , which easily cleaves in the presence of reducible substrates .

Biochemical Pathways

The hydroboration reaction mediated by 9-BBN triflate affects the synthesis of organoboranes . These organoboranes can then participate in various biochemical pathways, including the Suzuki reaction , a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound isthermally stable and less sensitive to oxygen and water compared to other dialkyl boranes . This suggests that it may have a relatively long half-life and good bioavailability under certain conditions.

Result of Action

The primary result of 9-BBN triflate’s action is the formation of organoboranes . These compounds have a wide range of applications in organic chemistry, including the synthesis of complex organic molecules . The steric demand of 9-BBN greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .

Action Environment

The action of 9-BBN triflate is influenced by various environmental factors. For instance, it is less sensitive to oxygen and water, suggesting that it can function effectively in a variety of environments . It should be noted that the compound is reactive and can cause damage to organs through prolonged or repeated exposure . Therefore, appropriate safety measures should be taken when handling this compound.

Safety and Hazards

This compound is harmful if swallowed and may cause drowsiness or dizziness . It releases flammable gases which may ignite spontaneously when in contact with water . It is an extremely flammable liquid and vapor and may form explosive peroxides . Repeated exposure may cause skin dryness or cracking .

properties

IUPAC Name

9-borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BF3O3S/c11-9(12,13)17(14,15)16-10-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHUKDCGEGEZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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